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Compound of Interest

Compound Name: Indole-3-Carboxaldehyde

Cat. No.: B046971 Get Quote

Application Note: This document provides detailed spectroscopic data (NMR, IR, MS) for

indole-3-carboxaldehyde, a key signaling molecule and synthetic intermediate. The

information herein is intended for researchers, scientists, and professionals in drug

development and organic chemistry to facilitate compound identification, characterization, and

quality control.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for indole-3-carboxaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Indole-3-carboxaldehyde
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment Solvent

12.14 s (broad) - N-H DMSO-d₆[1]

9.93 s - CHO DMSO-d₆[1]

8.29 d 2.8 H-2 DMSO-d₆[1]

8.08 d 7.6 H-4 DMSO-d₆[1]

7.50 d 8.0 H-7 DMSO-d₆[1]

7.27-7.19 m - H-5, H-6 DMSO-d₆[1]

10.08 s - CHO CDCl₃[2]

8.79 s (broad) - N-H CDCl₃[2]

8.40 – 8.27 m - H-4 CDCl₃[2]

7.86 d 2.8 H-2 CDCl₃[2]

7.49 – 7.42 m - H-7 CDCl₃[2]

7.39 – 7.29 m - H-5, H-6 CDCl₃[2]

Table 2: ¹³C NMR Spectroscopic Data for Indole-3-carboxaldehyde
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Chemical Shift (δ) ppm Assignment Solvent

185.34 C=O (Aldehyde) CDCl₃[2]

138.85 C-7a DMSO-d₆[3]

137.43 C-2 DMSO-d₆[3]

136.79 C-7a CDCl₃[2]

135.75 C-2 CDCl₃[2]

124.49 C-3a DMSO-d₆[3]

124.39 C-6 CDCl₃[2]

123.84 C-4 DMSO-d₆[3]

123.04 C-5 CDCl₃[2]

122.50 C-6 DMSO-d₆[3]

121.88 C-4 CDCl₃[2]

121.20 C-5 DMSO-d₆[3]

120.55 C-3 CDCl₃[2]

118.54 C-3 DMSO-d₆[3]

118.38 C-3a CDCl₃[2]

112.80 C-7 DMSO-d₆[3]

111.70 C-7 CDCl₃[2]

Infrared (IR) Spectroscopy
Table 3: IR Absorption Bands for Indole-3-carboxaldehyde
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Wavenumber (cm⁻¹) Intensity Assignment

3380 Strong N-H Stretch

2989, 2915 Medium
C-H Stretch

(aromatic/aldehyde)

1638 Strong C=O Stretch (aldehyde)

~1600-1450 Medium-Strong C=C Stretch (aromatic)

Note: IR peak positions can vary slightly based on the sample preparation method (e.g., KBr

pellet, Nujol mull, thin film). The provided data is a general representation.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Indole-3-carboxaldehyde

m/z
Relative Intensity
(%)

Assignment Ionization Method

145 ~86 [M]⁺ (Molecular Ion) EI[4]

144 100 [M-H]⁺ EI[4]

116 ~35 [M-CHO]⁺ EI[4]

89 ~50 [M-CHO-HCN]⁺ EI[4]

146 - [M+H]⁺ ESI[2]

Experimental Protocols
NMR Spectroscopy Protocol

Sample Preparation:

Weigh approximately 5-20 mg of indole-3-carboxaldehyde for ¹H NMR and 20-50 mg for

¹³C NMR.[5]
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Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆ or CDCl₃) in a clean, dry vial.[5]

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid

dissolution.[5]

Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube. The height of

the solution in the tube should be approximately 4-5 cm.[5]

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of

scans should be averaged to obtain a good signal-to-noise ratio.

For ¹³C NMR, use a proton-decoupled pulse sequence to simplify the spectrum. A larger

number of scans will be required due to the lower natural abundance of ¹³C.

Process the raw data by applying Fourier transformation, phase correction, and baseline

correction.

Reference the spectrum using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for

¹H and 39.52 ppm for ¹³C; CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

IR Spectroscopy Protocol
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of indole-3-carboxaldehyde with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer a portion of the powder into a pellet press.

Apply pressure to form a transparent or translucent pellet.
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Data Acquisition:

Place the KBr pellet in the sample holder of the IR spectrometer.

Acquire a background spectrum of the empty sample compartment.

Acquire the IR spectrum of the sample over the desired wavenumber range (typically

4000-400 cm⁻¹).

The resulting spectrum should be a plot of transmittance or absorbance versus

wavenumber.

Mass Spectrometry Protocol (Electron Ionization - EI)
Sample Introduction:

Introduce a small amount of the indole-3-carboxaldehyde sample into the mass

spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-

MS).

For direct insertion, the sample is heated to induce volatilization into the ion source.

Ionization and Analysis:

In the ion source, the gaseous sample molecules are bombarded with a high-energy

electron beam (typically 70 eV), causing ionization and fragmentation.

The resulting positive ions are accelerated into the mass analyzer (e.g., a quadrupole or

time-of-flight analyzer).

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Data Acquisition and Interpretation:

A detector records the abundance of each ion at a specific m/z value.

The resulting mass spectrum is a plot of relative ion abundance versus m/z.
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The molecular ion peak ([M]⁺) provides the molecular weight of the compound, and the

fragmentation pattern provides structural information.

Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of indole-
3-carboxaldehyde.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Data and Analysis Protocols for Indole-3-
Carboxaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b046971#spectroscopic-data-nmr-ir-ms-for-indole-3-
carboxaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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